molecular formula C22H19ClN2O2 B12013599 N'-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide CAS No. 596836-97-4

N'-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Cat. No.: B12013599
CAS No.: 596836-97-4
M. Wt: 378.8 g/mol
InChI Key: HDWXSECXNVPGRP-ZVHZXABRSA-N
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Description

N’-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical and physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide
  • N’-(4-Methylbenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
  • N’-(3-Chlorobenzylidene)-4-methoxybenzohydrazide

Uniqueness

N’-(3-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide stands out due to the presence of both a chlorobenzylidene group and a methylbenzyl ether moiety. These structural features contribute to its distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.

Properties

CAS No.

596836-97-4

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-16-5-7-17(8-6-16)15-27-21-11-9-19(10-12-21)22(26)25-24-14-18-3-2-4-20(23)13-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

HDWXSECXNVPGRP-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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